2-Amino-1-(6-amino-9H-purin-9-yl)propan-1-one

Description

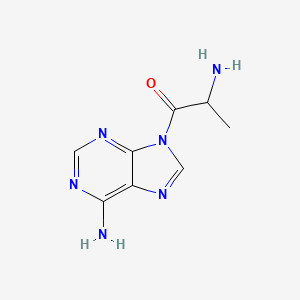

2-Amino-1-(6-amino-9H-purin-9-yl)propan-1-one is a purine derivative characterized by a ketone group at the C1 position of a propanone backbone, linked to a 6-aminopurine moiety. This compound is structurally related to adenine derivatives and shares functional similarities with nucleotide analogs. The ketone group distinguishes it from alcohol or phosphonate derivatives of purines, which are common in prodrugs like Tenofovir .

Structure

3D Structure

Properties

CAS No. |

66996-64-3 |

|---|---|

Molecular Formula |

C8H10N6O |

Molecular Weight |

206.21 g/mol |

IUPAC Name |

2-amino-1-(6-aminopurin-9-yl)propan-1-one |

InChI |

InChI=1S/C8H10N6O/c1-4(9)8(15)14-3-13-5-6(10)11-2-12-7(5)14/h2-4H,9H2,1H3,(H2,10,11,12) |

InChI Key |

QPJBDHFIFTZTSC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)N1C=NC2=C(N=CN=C21)N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(6-amino-9H-purin-9-yl)propan-1-one typically involves the reaction of appropriate purine derivatives with amino acids or their derivatives. One common method involves the use of 6-chloropurine as a starting material, which undergoes nucleophilic substitution with an amino acid derivative under basic conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that include purification and isolation steps to ensure high purity and yield. The use of automated synthesis equipment and stringent quality control measures are essential to achieve consistent production standards.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(6-amino-9H-purin-9-yl)propan-1-one can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) and nucleophiles like ammonia (NH3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

2-Amino-1-(6-amino-9H-purin-9-yl)propan-1-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It is studied for its role in nucleotide metabolism and its potential effects on cellular processes.

Medicine: It is investigated for its potential therapeutic applications, including antiviral and anticancer properties.

Industry: It is used in the production of pharmaceuticals and as a research chemical in various industrial applications.

Mechanism of Action

The mechanism of action of 2-Amino-1-(6-amino-9H-purin-9-yl)propan-1-one involves its interaction with specific molecular targets and pathways. It can act as a substrate or inhibitor for enzymes involved in nucleotide metabolism, thereby affecting DNA and RNA synthesis. The compound may also interact with cellular receptors and signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Key Observations :

- Functional Group Impact: The ketone in the target compound may confer higher reactivity compared to alcohol derivatives like HPA, which are hindered by crystallization challenges . Phosphonate derivatives (e.g., Tenofovir) exhibit improved membrane permeability due to prodrug modifications .

- Chain Length: 3-(6-Aminopurin-9-yl)propan-1-ol (three-carbon chain) shows distinct receptor-binding behavior compared to shorter-chain analogs, suggesting chain length influences target affinity .

Analogs with Modified Substituents on the Purine Ring

Table 2: Substituent Effects on Purine Derivatives

Key Observations :

- N9 Substitution : Allyl or methyl groups at N9 (e.g., 9-Allyl-9H-purin-6-amine) may alter steric hindrance and DNA-binding capacity, critical for anticancer or antiviral activity .

- Halogenation : Chloro-substituted analogs (e.g., 2-Chloro-9-methyl-9H-purin-6-amine) demonstrate improved stability, likely due to reduced enzymatic degradation .

Biological Activity

2-Amino-1-(6-amino-9H-purin-9-yl)propan-1-one, a purine derivative, has garnered attention due to its potential biological activities, particularly in antiviral applications. This compound is structurally related to nucleosides and nucleotides, which play crucial roles in various biochemical processes. Understanding its biological activity can provide insights into its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 206.21 g/mol. Its structure includes an amino group and a purine ring, which are critical for its biological interactions.

Antiviral Activity

Research indicates that compounds similar to this compound exhibit significant antiviral properties. For instance, studies on related purine derivatives have shown effectiveness against various viruses, including HIV and herpes simplex virus (HSV). The activity is often attributed to their ability to inhibit viral replication by mimicking nucleotides, thereby interfering with viral RNA or DNA synthesis.

Table 1: Antiviral Potency of Related Compounds

| Compound Name | Virus Target | IC50 (µM) | Reference |

|---|---|---|---|

| 2-Amino-1-(6-amino-9H-purin-9-yl) | HIV | Not reported | N/A |

| Acyclovir | HSV | 0.5 | |

| Sofosbuvir | HCV | 0.42 |

The mechanism through which this compound exhibits antiviral activity likely involves its incorporation into viral nucleic acids, leading to chain termination during replication. This action disrupts the normal function of viral polymerases.

Case Studies

Several studies have evaluated the biological activity of purine derivatives, including this compound:

- Study on Antiviral Efficacy : A study focused on the synthesis and evaluation of various purine analogs for their antiviral efficacy against HIV found that certain structural modifications significantly enhanced activity. The study highlighted the importance of the amino group at position 2 in increasing potency against viral targets .

- Comparison with Acyclovir : In comparative studies, acyclovir (an established antiviral drug) demonstrated superior activity against HSV compared to newer purine derivatives. However, modifications similar to those found in 2-Amino compounds showed promise in enhancing bioavailability and efficacy .

Q & A

Q. What are the standard synthetic routes for 2-Amino-1-(6-amino-9H-purin-9-yl)propan-1-one?

The compound is synthesized via Mannich base reactions , where adenine derivatives react with ketones or aldehydes under alkaline conditions (pH 8.5–9.5) at 40–60°C. Ethanol or aqueous ethanol is commonly used as a solvent, achieving yields of 65–78% . Alternative methods include nucleophilic substitution on purine scaffolds, optimized with phase-transfer catalysts like tetrabutylammonium bromide to enhance regioselectivity (up to 92% yield) .

Q. How is the stereochemical configuration of this compound confirmed experimentally?

Single-crystal X-ray diffraction is the gold standard for resolving stereochemistry. For example, studies on analogous purine derivatives used X-ray crystallography to determine the absolute configuration of chiral centers, with data refined to an R factor of 0.042 . NMR spectroscopy (e.g., NOESY or J-coupling analysis) supplements this by confirming spatial arrangements in solution .

Q. What safety protocols are critical when handling this compound in the lab?

Key safety measures include:

- Using fume hoods and PPE (gloves, goggles) to avoid inhalation/contact.

- Storing at 2–8°C in airtight containers to prevent degradation.

- Immediate decontamination of spills with 70% ethanol. Emergency protocols recommend consulting safety data sheets (SDS) and contacting poison control for exposure incidents .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

Yield optimization involves:

- Solvent screening : Polar aprotic solvents (e.g., DMF) improve reaction kinetics.

- Catalyst selection : Phase-transfer catalysts enhance regioselectivity in nucleophilic substitutions .

- Temperature gradients : Stepwise heating (e.g., 25°C → 60°C) minimizes side reactions. Computational tools like Quantitative Structure-Property Relationship (QSPR) models predict optimal reaction conditions, reducing trial-and-error experimentation .

Q. How do researchers resolve contradictions in pharmacological activity data across studies?

Discrepancies often arise from assay variability. A systematic approach includes:

- Standardizing protocols : Fixed ATP concentrations, consistent cell lines (e.g., HEK293 for receptor binding).

- Orthogonal validation : Surface plasmon resonance (SPR) and isothermal titration calorimetry cross-verify binding affinities.

- Metabolite stability assays : HPLC-MS monitors degradation under physiological conditions .

Q. What computational methods predict the compound’s physicochemical properties?

Quantum chemistry calculations (e.g., DFT) model electronic properties, while neural networks trained on experimental datasets predict solubility and logP values. Platforms like CC-DPS integrate these methods for comprehensive profiling .

Q. How can conflicting NMR spectral data be reconciled?

Contradictory NMR results are addressed by:

- Dynamic NMR experiments : Variable-temperature studies resolve rotational barriers or tautomerism.

- Isotopic labeling : Deuterated solvents (e.g., D₂O) clarify exchangeable proton signals.

- Crystallographic correlation : Comparing solid-state (X-ray) and solution (NMR) data identifies conformational flexibility .

Q. What strategies enhance the bioactivity of derivatives through structural modification?

- Regioselective alkylation : Introducing substituents at the N9 position of the purine ring improves receptor binding (e.g., 9-allyl derivatives show 10-fold higher affinity) .

- Mannich base derivatization : Adding aminoalkyl groups enhances solubility and bioavailability .

Q. How are hygroscopic properties managed during formulation?

Q. What experimental designs validate regioselectivity in purine modifications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.